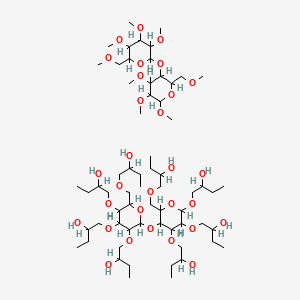
Cellulose, hydroxybutyl methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cellulose, hydroxybutyl methyl ether is a useful research compound. Its molecular formula is C64H124O30 and its molecular weight is 1373.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Binding; Emulsion stabilizing; Film forming; Stabilizing; Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
HBMC is utilized in the pharmaceutical industry primarily as an excipient in drug formulations. Its properties include:
- Controlled Release: HBMC is used in matrix systems for controlled and sustained drug release. It helps regulate the release rate of active pharmaceutical ingredients (APIs), enhancing therapeutic efficacy and patient compliance .
- Thickening Agent: In liquid formulations, HBMC acts as a thickener, improving the texture and stability of syrups and suspensions .
- Film Coating: It serves as a film-forming agent for tablets, providing a protective layer that can control drug release and enhance stability .
Case Study:
A study published in ACS Biomaterials Science & Engineering demonstrated the effectiveness of HBMC in formulating sustained-release tablets containing metformin. The tablets exhibited a controlled release profile over 12 hours, significantly improving bioavailability compared to conventional formulations .
Food Industry Applications
In the food sector, HBMC is recognized for its functional roles, including:
- Emulsification: It stabilizes emulsions in sauces and dressings, preventing separation and maintaining texture .
- Thickening Agent: HBMC is used to enhance the viscosity of various food products, including dairy items like yogurt and cream .
- Water Retention: It helps retain moisture in baked goods, improving shelf life and texture.
Data Table: Applications of HBMC in Food Products
| Application | Product Type | Functionality |
|---|---|---|
| Emulsifier | Salad dressings | Stabilizes oil-water mixtures |
| Thickener | Sauces | Enhances viscosity |
| Water Retention | Baked goods | Improves moisture retention |
Personal Care Products
HBMC is widely used in cosmetics and personal care formulations due to its thickening and stabilizing properties:
- Thickening Agent: In shampoos and conditioners, it provides a desirable viscosity while ensuring product stability .
- Film Forming: It can create a protective film on hair or skin, enhancing the sensory attributes of products like lotions and creams.
Case Study:
In a comparative analysis of hair care formulations, products containing HBMC demonstrated superior conditioning effects compared to those without it, highlighting its role in enhancing product performance .
Construction Industry Applications
In construction materials, HBMC plays a crucial role as an additive:
- Water Retention: It improves workability and adhesion in cement-based products like mortars and plasters by retaining moisture during curing .
- Viscosity Modifier: HBMC modifies the viscosity of construction mixtures, allowing for better application properties.
Data Table: Role of HBMC in Construction Materials
| Application | Material Type | Benefit |
|---|---|---|
| Mortar | Cement-based mixtures | Enhances water retention |
| Plaster | Gypsum-based mixtures | Improves workability |
Propiedades
Número CAS |
9041-56-9 |
|---|---|
Fórmula molecular |
C64H124O30 |
Peso molecular |
1373.6 g/mol |
Nombre IUPAC |
2,3,4-trimethoxy-6-(methoxymethyl)-5-[3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]oxyoxane;1-[[3,4,5-tris(2-hydroxybutoxy)-6-[4,5,6-tris(2-hydroxybutoxy)-2-(2-hydroxybutoxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]butan-2-ol |
InChI |
InChI=1S/C44H86O19.C20H38O11/c1-9-27(45)17-53-25-35-37(55-19-29(47)11-3)39(56-20-30(48)12-4)42(59-23-33(51)15-7)44(62-35)63-38-36(26-54-18-28(46)10-2)61-43(60-24-34(52)16-8)41(58-22-32(50)14-6)40(38)57-21-31(49)13-5;1-21-9-11-13(23-3)15(24-4)18(27-7)20(30-11)31-14-12(10-22-2)29-19(28-8)17(26-6)16(14)25-5/h27-52H,9-26H2,1-8H3;11-20H,9-10H2,1-8H3 |
Clave InChI |
RPZANUYHRMRTTE-UHFFFAOYSA-N |
SMILES |
CCC(COCC1C(C(C(C(O1)OC2C(OC(C(C2OCC(CC)O)OCC(CC)O)OCC(CC)O)COCC(CC)O)OCC(CC)O)OCC(CC)O)OCC(CC)O)O.COCC1C(C(C(C(O1)OC2C(OC(C(C2OC)OC)OC)COC)OC)OC)OC |
SMILES canónico |
CCC(COCC1C(C(C(C(O1)OC2C(OC(C(C2OCC(CC)O)OCC(CC)O)OCC(CC)O)COCC(CC)O)OCC(CC)O)OCC(CC)O)OCC(CC)O)O.COCC1C(C(C(C(O1)OC2C(OC(C(C2OC)OC)OC)COC)OC)OC)OC |
Key on ui other cas no. |
9041-56-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















